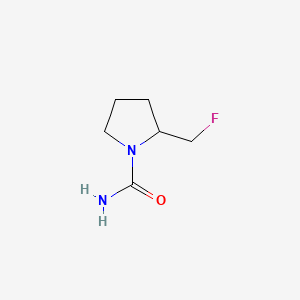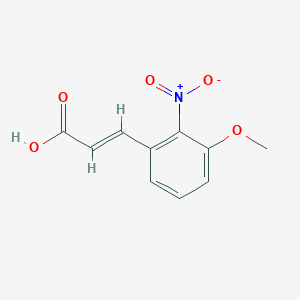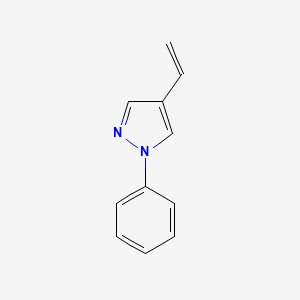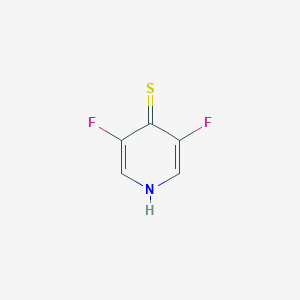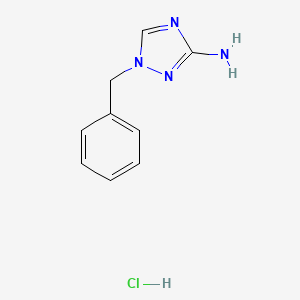![molecular formula C14H26N2O2 B13583609 Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound It is known for its unique structure, which includes a tert-butyl ester group and an azabicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for precise interactions with the active sites of these targets, leading to changes in their function and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom in the ring structure.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids.
Uniqueness
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its tert-butyl ester group and aminoethyl side chain. These functional groups provide additional reactivity and versatility compared to other similar compounds. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(8-9-15)6-4-11(16)5-7-14/h11H,4-10,15H2,1-3H3 |
InChI-Schlüssel |
PWXFLRYYQUDXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


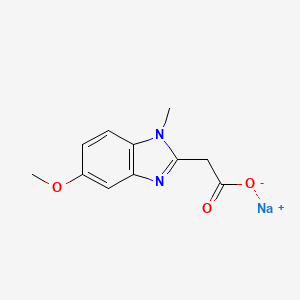

![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
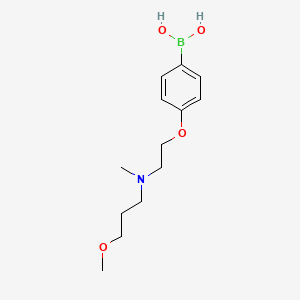
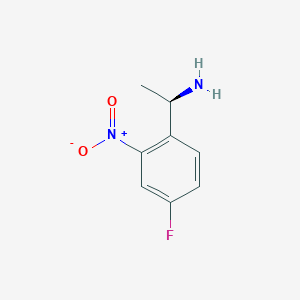
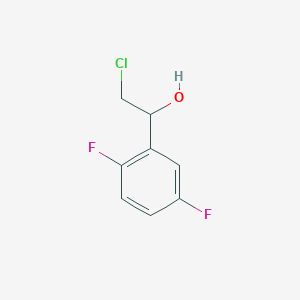
amine](/img/structure/B13583580.png)
